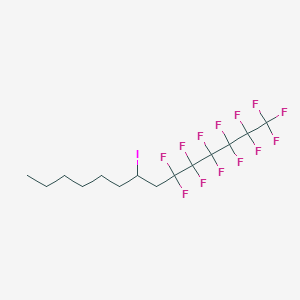

2-Iodo-1-(perfluorohexyl)octane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWXUPPPAHSALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546557 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109574-84-7 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-1-(perfluorohexyl)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-1-(perfluorohexyl)octane, a valuable intermediate in the preparation of fluorinated organic compounds. This document details the primary synthetic methodologies, experimental protocols, and characterization data to support research and development in medicinal chemistry and materials science.

Introduction

This compound (CAS No. 109574-84-7) is a semifluorinated alkane iodide. Its structure, featuring a perfluorohexyl moiety linked to an octane backbone via an iodine atom, imparts unique physicochemical properties. These properties, including high density, low surface tension, and chemical inertness, make it a significant building block in the synthesis of specialized materials and pharmaceutically relevant molecules. The carbon-iodine bond serves as a versatile functional handle for further chemical transformations.

Synthetic Pathways

The principal and most direct method for the synthesis of this compound is the radical addition of perfluorohexyl iodide to 1-octene. This reaction can be initiated through thermal decomposition of a radical initiator or via photocatalysis.

Radical Addition Initiated by Azobisisobutyronitrile (AIBN)

The thermal decomposition of AIBN generates radicals that initiate a chain reaction involving the addition of the perfluorohexyl radical to the double bond of 1-octene, followed by iodine atom transfer.

Photocatalytic Radical Addition

Visible light photocatalysis offers an alternative, milder approach to initiate the radical addition. This method often utilizes an organic dye photocatalyst to generate the perfluoroalkyl radical under ambient temperature conditions.

Experimental Protocols

AIBN-Initiated Synthesis of this compound

This protocol is based on established methods of radical addition of perfluoroalkyl iodides to alkenes.

Materials:

-

Perfluorohexyl iodide (C6F13I)

-

1-Octene

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, degassed solvent (e.g., toluene or acetonitrile, optional, as the reaction can be run neat)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Schlenk line or similar apparatus for maintaining an inert atmosphere

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-octene (1.0 equivalent).

-

Add perfluorohexyl iodide (1.0 - 1.2 equivalents).

-

Add AIBN (0.05 - 0.1 equivalents).

-

The reaction mixture is heated to 80 °C with vigorous stirring.

-

The reaction is monitored by GC-MS or TLC for the consumption of the starting materials (typically 0.5 - 2 hours).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 109574-84-7 | [1][2][3] |

| Molecular Formula | C14H16F13I | [1] |

| Molecular Weight | 558.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow oil | General knowledge based on similar compounds |

| Purity (typical) | >95% | [1] |

| ¹H NMR | Data available from commercial suppliers | [2][4] |

| ¹³C NMR | Data available from commercial suppliers | [2] |

| ¹⁹F NMR | Data available from commercial suppliers | |

| Mass Spectrometry | Data available from commercial suppliers | [2][4] |

Table 2: Summary of Synthetic Parameters for AIBN-Initiated Radical Addition

| Parameter | Value | Notes |

| Reactant Ratio | 1-Octene : Perfluorohexyl iodide (1 : 1.0-1.2) | A slight excess of the iodide can ensure complete conversion of the alkene. |

| Initiator Loading | 0.05 - 0.1 equivalents of AIBN | The amount can be adjusted to control the reaction rate. |

| Reaction Temperature | 80 °C | Standard temperature for AIBN decomposition. |

| Reaction Time | 0.5 - 2 hours | Monitor by GC-MS or TLC. |

| Purification Method | Vacuum Distillation | Effective for separating the product from non-volatile impurities and unreacted starting materials. |

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

Caption: AIBN-initiated radical addition of perfluorohexyl iodide to 1-octene.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is readily achievable through the radical addition of perfluorohexyl iodide to 1-octene, with thermal initiation by AIBN being a well-established method. This guide provides the essential details for its preparation and characterization, serving as a valuable resource for chemists in the fields of drug discovery and materials science. The unique properties of this fluorinated intermediate warrant its further exploration in the development of novel chemical entities.

References

2-Iodo-1-(perfluorohexyl)octane chemical and physical properties

An In-depth Technical Guide to 2-Iodo-1-(perfluorohexyl)octane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound. This synthetic organofluorine compound, with the chemical formula C14H16F13I, is notable for its unique structure, which combines a hydrophobic octane chain with a lipophobic and highly fluorinated perfluorohexyl group. This distinct molecular architecture imparts properties such as high thermal stability, low surface tension, and repellency to both water and oil, making it a compound of significant interest in materials science and for consideration in biomedical applications. This document is intended for researchers, scientists, and professionals in drug development, presenting detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound is a halogenated alkane characterized by a C6 perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the second position of the octane moiety. This structure results in a high molecular weight and a complex set of physicochemical properties. The compound is typically supplied for research purposes with a purity of 95-96%.

Physical and Chemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane | |

| CAS Number | 109574-84-7 | |

| Molecular Formula | C14H16F13I | |

| Molecular Weight | 558.16 g/mol | |

| InChI Key | GVWXUPPPAHSALU-UHFFFAOYSA-N | |

| SMILES | CCCCCCC(I)CC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | |

| Purity | 95-96% | |

| Heavy Atom Count | 28 | |

| Rotatable Bond Count | 11 | |

| Complexity | 498 | |

| XLogP3 | 9.3 | |

| Storage Temperature | Refrigerated, 2-8°C, sealed in dry, dark place |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several precursor-based methodologies that involve modifying a pre-existing carbon skeleton.

Synthesis Methodologies

-

Nucleophilic Substitution: A common and direct route involves the displacement of a different halogen, such as bromine, from a precursor molecule. For instance, 1-(perfluorohexyl)octyl bromide can be reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This Finkelstein-type reaction typically requires heating to 80–100°C under an inert atmosphere and can achieve yields between 65% and 85%.

-

Organometallic Reagent-Mediated Synthesis: Another approach utilizes organometallic reagents. For example, 2-(perfluorohexyl)ethyl magnesium chloride can be generated in-situ and then coupled with an appropriate alkyl halide to form the desired carbon backbone.

-

Radical Addition: A related, non-iodinated compound, 2-perfluorohexyloctane, is prepared via the radical addition of perfluorohexyl iodide to 1-octene using a radical initiator like AIBN at 80°C. The resulting iodo-adduct is then reduced. A similar strategy could be adapted for the synthesis of this compound. A novel synthesis method for the related perfluorohexyl n-octane involves the condensation of perfluorohexyl iodoalkane and 1-octene using a photocatalyst, mercaptan, and a tertiary amine as a halogen atom scavenger.

Caption: A flowchart illustrating the general synthesis workflow.

Chemical Reactivity

The iodine atom in this compound is a good leaving group, which makes the compound susceptible to various chemical transformations.

-

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This makes it a versatile intermediate for synthesizing diverse perfluoroalkyl derivatives.

-

Reduction Reactions: The carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively removing the iodine atom to form 1-(perfluorohexyl)octane. This can be achieved through catalytic hydrogenation with hydrogen gas and a palladium catalyst, or by using reducing agents like lithium aluminum hydride. This derivative, a semifluorinated alkane, has been extensively investigated and approved for ophthalmic use in treating dry eye disease.

Caption: Reactivity pathways of this compound.

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable compound in several fields.

Materials Science

The presence of the perfluorohexyl group imparts a low surface energy, leading to surfaces that are highly repellent to both water and oil (hydrophobic and oleophobic). This property is critical for developing advanced materials such as:

-

Advanced Coatings: Used to create self-cleaning and anti-fouling surfaces.

-

Lubricants: The high thermal stability makes it suitable for high-temperature lubricant applications.

Drug Delivery and Biomedical Research

Semifluorinated alkanes, such as the derivatives of this compound, are attractive for novel drug delivery systems.

-

Ophthalmic Drug Delivery: The low surface tension and spreading ability are beneficial for topical applications, including treatments for dry eye disease. The non-iodinated analog, perfluorohexyloctane, is FDA-approved for this purpose. It is believed to stabilize the lipid layer of the tear film.

-

Biological Imaging: Its structure suggests potential as a contrast agent in biological imaging.

-

Interaction with Membranes: The fluorinated structure allows it to influence the fluidity and permeability of biological membranes, potentially affecting cellular processes.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard techniques for characterization and purification can be applied, and protocols for related compounds offer insight.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique is crucial for characterizing the hydrocarbon (octane) portion of the molecule. The electronic effects of the perfluorohexyl group and the iodine atom will cause distinct chemical shifts for the protons on the octane chain. For a related, non-iodinated compound, the methine proton (CH) appears as a multiplet at 2.17-2.33 ppm, and the terminal methyl group shows as a triplet at 0.90 ppm. Similar patterns, with shifts influenced by the iodine, would be expected for this compound.

Purification

-

Three-Phase Extraction: This specialized technique leverages the compound's high fluorophilicity. It involves creating three immiscible layers with an organic solvent, water, and a fluorous solvent. The this compound will preferentially partition into the fluorous phase, enabling efficient separation from non-fluorinated impurities.

Hypothetical Ocular Irritation Evaluation Workflow

Based on protocols for the related compound perfluorohexyloctane, a workflow to evaluate the ocular effects of this compound can be proposed.

Caption: A proposed workflow for evaluating ocular effects.

Safety and Handling

This compound is classified as a hazardous chemical.

Hazard Identification

-

GHS Pictogram: Irritant.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures

-

Handling: Wear personal protective equipment, including safety goggles and gloves. Ensure adequate ventilation and avoid creating dust or aerosols. Do not get in eyes, on skin, or on clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It should be protected from direct sunlight as it may be sensitive to light.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a highly functionalized molecule with a unique combination of properties derived from its semifluorinated structure. Its utility as a synthetic intermediate is significant, particularly for creating diverse perfluoroalkyl derivatives and the ophthalmically important compound 1-(perfluorohexyl)octane. While its direct applications are still under exploration, its characteristics make it a strong candidate for advanced materials science and a valuable tool for researchers developing novel drug delivery systems. Proper safety and handling procedures are essential when working with this compound due to its irritant nature.

molecular weight of 2-Iodo-1-(perfluorohexyl)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Iodo-1-(perfluorohexyl)octane, detailed experimental protocols for its synthesis, and a summary of its known applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and materials science.

Core Compound Data

This compound is a synthetic organofluorine compound notable for its unique properties conferred by the presence of a perfluorohexyl group attached to an octane chain. These properties include high thermal stability, low surface tension, and both hydrophobic and oleophobic characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 558.16 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₆F₁₃I | [1][2] |

| CAS Number | 109574-84-7 | [1][2] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane | [2] |

| Purity | Typically ≥95% | [1] |

| Appearance | Not explicitly stated, but related compounds are clear, colorless liquids. | |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the radical addition of perfluorohexyl iodide to 1-octene. This method is effective for creating the carbon-carbon bond between the fluorinated and hydrocarbon chains.

Experimental Protocol: Radical Addition Synthesis

Objective: To synthesize this compound via the radical-initiated addition of perfluorohexyl iodide to 1-octene.

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

1-Octene (C₈H₁₆)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous, degassed solvent (e.g., acetonitrile/methanol mixture)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or other inert atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble the three-necked flask with a reflux condenser and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture and oxygen.

-

Reagent Charging: To the flask, add 1-octene (1 equivalent) and perfluorohexyl iodide (1.2 equivalents). Dissolve the reactants in a minimal amount of degassed solvent. A 4:3 ratio of acetonitrile to methanol has been described for similar reactions.

-

Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to approximately 80°C with vigorous stirring under a continuous flow of inert gas. The reaction is typically maintained for a period ranging from 30 minutes to several hours.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be purified.

-

Purification: Purification is typically achieved by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and byproducts.

Safety Precautions:

-

Perfluorohexyl iodide and 1-octene should be handled in a well-ventilated fume hood.

-

AIBN is a potential explosion hazard and should be handled with care, avoiding high temperatures and grinding.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Synthesis and purification workflow for this compound.

Potential Applications

Due to its unique physicochemical properties, this compound and related compounds are of interest in several fields:

-

Materials Science: The presence of the perfluorohexyl group can impart low surface energy to materials, making it a candidate for the development of hydrophobic and oleophobic coatings, advanced lubricants, and self-cleaning surfaces.

-

Drug Delivery and Biomedical Imaging: The inert and biocompatible nature of fluorinated compounds suggests potential applications in drug delivery systems. The iodine atom also presents the possibility for use as a contrast agent in imaging techniques.

-

Ophthalmology: A related compound, perfluorohexyloctane, is used in ophthalmic solutions to stabilize the tear film and treat dry eye disease by forming a protective layer that reduces evaporation. This suggests that this compound could be investigated for similar applications or as a precursor for other ophthalmic compounds.[4]

The biological activity of such compounds is often related to their interaction with biological membranes, where their fluorinated structure can influence membrane fluidity and permeability.[2]

References

Spectroscopic and Synthetic Profile of 2-Iodo-1-(perfluorohexyl)octane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(perfluorohexyl)octane is a semifluorinated alkane characterized by a C6 perfluorinated carbon chain and an eight-carbon hydrogenated chain, with an iodine atom at the second position of the octane moiety. Its molecular formula is C₁₄H₁₆F₁₃I, and it has a molecular weight of 558.16 g/mol .[1][2] This unique structure, combining lipophilic and fluorophilic segments, imparts properties such as high thermal stability, low surface tension, and repellency to both water and oil.[3] These characteristics make it a compound of significant interest in materials science for the development of advanced coatings and lubricants, as well as in biomedical research.[1][3] Its biological activity is primarily associated with its interactions with cell membranes, where its fluorinated structure can influence membrane fluidity and permeability.[3] This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key properties of this compound.

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound, this section presents a combination of predicted data and representative data from closely related compounds to provide a robust spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is essential for elucidating the structure of the octane portion of the molecule. The chemical shifts are influenced by the electronegative perfluorohexyl group and the iodine atom. Below are the predicted ¹H NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ | ~0.9 | Triplet (t) |

| -(CH₂)₅- | ~1.2-1.6 | Multiplet (m) |

| -CH₂-CH(I)- | ~1.8-2.2 | Multiplet (m) |

| -CH(I)- | ~4.0-4.3 | Multiplet (m) |

| -CH₂-C₆F₁₃ | ~2.0-2.5 | Multiplet (m) |

Note: These are estimated values. Actual experimental values may vary.[1]

For comparison, the related non-iodinated compound, 2-perfluorohexyloctane, shows a multiplet for the methine proton (CH) in the range of 2.17-2.33 ppm and a triplet for the terminal methyl group at 0.90 ppm.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. The presence of the "heavy" iodine atom is expected to cause a significant upfield shift for the carbon to which it is attached (C2 of the octane chain).[1] Signals for carbons in the perfluorohexyl group will exhibit splitting due to C-F coupling.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (C8) | ~14 | |

| -(CH₂)₅- | ~22-32 | Multiple peaks expected |

| -CH₂-CH(I)- (C3) | ~35-40 | |

| -CH(I)- (C2) | ~5-15 | Significant shielding due to iodine |

| -CH₂-C₆F₁₃ (C1) | ~30-35 | May show splitting due to F coupling |

| -C₆F₁₃ | ~105-125 | Multiple peaks with C-F splitting |

Note: These are estimated values. The signal for the carbon bonded to iodine may be broadened or unobserved due to quadrupolar relaxation.[1]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive for characterizing the perfluorohexyl portion of the molecule. Distinct signals are expected for the terminal -CF₃ group and each of the five -CF₂- groups.

Table 3: Representative ¹⁹F NMR Data for a Perfluorohexyl Group

| Fluorine Group | Chemical Shift (δ, ppm) |

| -CF₃ | -80.83 |

| -CF₂- | -102.67 |

| -CF₂- | -122.14 |

| -CF₂- | -122.69 |

| -CF₂- (adjacent to hydrocarbon) | -126.17 |

Note: Data is from a related compound, 1,3,5-trimethoxy-2-(perfluorohexyl)benzene, for illustrative purposes.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is approximately 558.0089 Da.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 559.01618 |

| [M+Na]⁺ | 580.99812 |

| [M+K]⁺ | 596.97206 |

| [M-H]⁻ | 557.00162 |

Source: Predicted data from PubChemLite.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydrocarbon and perfluorocarbon moieties.

Table 5: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (octane) | 2850-3000 | Medium-Strong |

| C-H bending (octane) | 1350-1470 | Medium |

| C-F stretching (perfluorohexyl) | 1100-1300 | Very Strong |

| C-I stretching | 500-600 | Weak |

Note: These are typical regions for the respective functional groups.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the radical addition of perfluorohexyl iodide to 1-octene.

Materials:

-

Perfluorohexyl iodide

-

1-Octene

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous toluene or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-octene and a stoichiometric excess of perfluorohexyl iodide in anhydrous toluene.

-

Add a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

A specialized purification technique for this type of compound is a three-phase extraction, leveraging its fluorophilic nature. This involves partitioning the product into a fluorous solvent, separating it from non-fluorinated impurities in an organic or aqueous phase.[1]

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of approximately 15 ppm, centered around 7 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire with a spectral width of approximately 250 ppm, centered around 125 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with a spectral width of approximately 250 ppm, centered around -150 ppm.

Mass Spectrometry:

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire spectra in both positive and negative ion modes. For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared Spectroscopy:

-

Technique: Attenuated total reflectance (ATR) is a convenient method for liquid samples.

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

Visualizations

References

Commercial Availability and Technical Profile of 2-Iodo-1-(perfluorohexyl)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of 2-Iodo-1-(perfluorohexyl)octane (CAS Number: 109574-84-7). This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in utilizing this fluorinated organic compound.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | COM448658053 | - | 1 g, 5 g, 10 g, 25 g |

| Benchchem | B175511 | Typically 95%[1] | Inquire for options |

| Smolecule | S1542993 | - | In Stock |

| A2B Chem | AE58254 | 96%[2][3] | 1 g, 5 g, 10 g, 25 g |

| Pharmaffiliates | PA 27 0028991 | - | Inquire for stock status |

| BLDpharm | BD00863771 | - | Inquire for details |

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information. All suppliers indicate that this product is for research use only and not for human or veterinary use.[1][2][3]

Physicochemical Properties

This compound is an organofluorine compound characterized by a C6 perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the second position of the octane chain.[4][5] This structure imparts unique properties, including high thermal stability, low surface tension, and both hydrophobic and lipophobic characteristics.

| Property | Value | Source |

| CAS Number | 109574-84-7 | [1][2][4][6][7][8] |

| Molecular Formula | C14H16F13I | [1][2][4][6][7][8] |

| Molecular Weight | 558.16 g/mol | [1][4][8] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane | [4][7][8] |

| SMILES | CCCCCCC(I)CC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |

| InChI Key | GVWXUPPPAHSALU-UHFFFAOYSA-N | [1][4][7] |

| Purity | Typically 95-96% | [1][2][3] |

| Appearance | Not specified, likely a liquid | |

| Storage Conditions | 2-8°C Refrigerator, keep in a dark place, sealed in dry conditions | [9] |

Synthesis and Experimental Protocols

General Synthesis Pathway: Radical Addition

A common method for the synthesis of this class of compounds is the free radical addition of perfluorohexyl iodide to 1-octene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, or via photochemical methods.

References

- 1. This compound | 109574-84-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google Patents [patents.google.com]

- 7. arts.units.it [arts.units.it]

- 8. Buy this compound | 109574-84-7 [smolecule.com]

- 9. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-1-(perfluorohexyl)octane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-1-(perfluorohexyl)octane, a semifluorinated alkane with significant potential in materials science and as a versatile research chemical. While the definitive crystal structure of this compound is not publicly available, this document synthesizes the existing knowledge on its synthesis, spectroscopic characterization, and the crystallographic trends observed in related semifluorinated alkanes. Detailed experimental protocols for its preparation and characterization are provided, along with a summary of its known physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the application and further development of this and similar fluorous compounds.

Introduction

Semifluorinated alkanes (SFAs) are a class of compounds characterized by a unique molecular structure comprising a perfluorinated segment and a hydrogenated segment. This amphiphilic nature, arising from the incompatibility of the two moieties, imparts distinct physicochemical properties, including surface activity and a tendency for self-organization. This compound (C14H16F13I) is a representative example of an SFA, featuring a C6F13 perfluorohexyl group and an iodinated C8H16 octyl chain. The presence of the iodine atom provides a reactive site for further chemical modification, making it a valuable building block in organic synthesis. Its fluorous tail lends it properties such as high density, chemical inertness, and unique solubility characteristics, making it a compound of interest for advanced coatings, lubricants, and other specialized materials.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several precursor-based methods. A common approach involves the radical addition of perfluorohexyl iodide to 1-octene, followed by subsequent chemical modifications.

Experimental Protocol: Synthesis via Radical Addition

A detailed protocol for a related, non-iodinated compound, 2-perfluorohexyloctane, involves the radical addition of perfluorohexyl iodide to 1-octene, followed by a reduction step. The synthesis of the iodo-adduct is the key intermediate for this compound.

Materials:

-

Perfluorohexyl iodide

-

1-octene

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Acetonitrile or other suitable solvent

-

Triethylamine

-

Photocatalyst (e.g., 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) (for visible light-mediated reactions)

Procedure:

-

In a three-necked flask, combine perfluorohexyl iodide, 1-octene, and a suitable solvent such as acetonitrile.

-

Add a catalytic amount of a radical initiator like AIBN, or for more modern approaches, a photocatalyst and a halogen atom seizing agent like triethylamine.

-

The reaction mixture is then heated or, in the case of photocatalysis, irradiated with a blue light lamp for several hours.

-

The progress of the reaction is monitored by gas chromatography (GC) to ensure the consumption of the starting material.

-

Upon completion, the solvent and excess reagents are removed under reduced pressure.

-

The crude product, this compound, is then purified.

Purification:

Due to the fluorous nature of the compound, specialized purification techniques can be employed in addition to standard methods like distillation.

-

Short-Path Distillation: This is effective for separating the product from non-volatile impurities and is typically performed at elevated temperatures (80–100°C) and reduced pressure (0.1–0.5 mmHg).[2]

-

Three-Phase Extraction: This technique utilizes the high fluorophilicity of the compound. A three-layer system is created using an organic solvent, water, and a fluorous solvent. The target compound will preferentially move into the fluorous phase, allowing for efficient separation from non-fluorinated impurities.[2]

Experimental Workflow for Synthesis

Caption: A flowchart illustrating the general synthetic and purification pathway for this compound.

Crystal Structure and Physicochemical Properties

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles for this specific molecule cannot be provided.

However, studies on other semifluorinated alkanes reveal complex solid-state behaviors. These molecules often exhibit lamellar structures, where the fluorinated and hydrogenated segments segregate into distinct layers.[2] The perfluoroalkyl chains, due to steric hindrance between fluorine atoms, tend to adopt a helical conformation, leading to a larger cross-sectional area compared to their hydrocarbon counterparts.[2] At elevated temperatures, SFAs can form rotator phases, where the molecules have more rotational freedom, resembling a more liquid-like state within a crystalline lattice.[2]

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, other physicochemical and spectroscopic properties have been characterized or predicted.

| Property | Value |

| Molecular Formula | C14H16F13I |

| Molecular Weight | 558.16 g/mol [1] |

| Appearance | Oily liquid (likely) |

| Purity | Typically ≥95%[1] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane[1] |

| InChI Key | GVWXUPPPAHSALU-UHFFFAOYSA-N[1] |

| Monoisotopic Mass | 558.0089 Da (predicted)[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to characterize the octane portion of the molecule. The chemical shifts are influenced by the electron-withdrawing perfluorohexyl group. For a similar non-iodinated compound, 2-perfluorohexyloctane, the methine proton (CH) appears as a multiplet between 2.17-2.33 ppm, and the terminal methyl group of the octane chain is a triplet at 0.90 ppm.[1]

-

¹³C NMR: Carbon NMR can confirm the position of the iodine atom, as the carbon bonded to iodine will have a distinct chemical shift. The carbons in the perfluorohexyl group will also show characteristic shifts with splitting due to C-F coupling.[2]

Infrared (IR) Spectroscopy:

-

The IR spectrum is dominated by strong absorption bands for the C-F bonds in the 1100-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations from the octane chain are expected in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

-

The C-I stretching vibration is weak and occurs at a lower frequency, around 500-600 cm⁻¹.[1]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Predicted m/z values for different adducts are: [M+H]⁺ at 559.01618, [M+Na]⁺ at 580.99812, and [M+K]⁺ at 596.97206.[1]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. Its primary applications appear to be in materials science.

However, the non-iodinated analog, perfluorohexyloctane, has been approved for ophthalmic use in the treatment of dry eye disease.[3] It acts as a non-aqueous vehicle that spreads across the tear film, counteracting evaporation.[3] It is known to penetrate the meibomian glands and dissolve viscous meibum.[3] This mode of action is primarily physical and related to its surface tension and viscosity, rather than interaction with a specific biological signaling pathway.

Given the structural similarity, it is plausible that this compound could exhibit similar physical properties at biological interfaces, though its reactivity due to the iodine atom would need to be considered.

Conclusion

This compound is a fascinating molecule with properties stemming from its semifluorinated nature and the presence of a reactive iodine atom. While its crystal structure remains to be elucidated, a wealth of information regarding its synthesis and spectroscopic properties is available. The methodologies and data presented in this guide offer a solid foundation for researchers to explore its potential in developing novel materials and as a versatile synthetic intermediate. Future research into the single-crystal X-ray diffraction of this compound would be invaluable for a deeper understanding of its solid-state packing and its relationship to its macroscopic properties.

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-1-(perfluorohexyl)octane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of 2-Iodo-1-(perfluorohexyl)octane, a versatile fluorinated building block in organic synthesis. The unique properties imparted by the perfluorohexyl group make this compound a valuable reagent for the introduction of fluorous tags, for use in fluorous phase synthesis, and as a precursor to other valuable fluorinated molecules.

Physicochemical Properties and Safety Information

This compound is a dense, high-boiling liquid that is immiscible with water and many common organic solvents, but soluble in fluorous solvents. Its high fluorine content results in unique physical properties such as low surface tension and high thermal and chemical stability.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆F₁₃I | [1][2] |

| Molecular Weight | 558.16 g/mol | [1][2] |

| Purity | Typically >95% | [1] |

| GHS Hazard | Irritant (Warning) | [1] |

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis Protocols

Two primary methods for the synthesis of this compound are the radical addition of perfluorohexyl iodide to 1-octene and the Finkelstein reaction from a corresponding alkyl bromide or chloride.

Protocol 1: Radical Addition of Perfluorohexyl Iodide to 1-Octene

This method provides a direct route to this compound. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Caption: Workflow for the synthesis of this compound via radical addition.

Materials:

-

Perfluorohexyl iodide (1.2 equiv.)

-

1-Octene (1.0 equiv.)

-

Azobisisobutyronitrile (AIBN) (0.1 equiv.)

-

Anhydrous toluene or other suitable solvent

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorohexyl iodide, 1-octene, and AIBN.

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to 80°C and stir for 30 minutes to 2 hours.[3] The reaction progress can be monitored by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

| Reactant/Reagent | Molar Ratio | Typical Conditions |

| 1-Octene | 1.0 | - |

| Perfluorohexyl Iodide | 1.2 | - |

| AIBN | 0.1 | - |

| Solvent | - | Toluene |

| Temperature | - | 80°C |

| Reaction Time | - | 0.5 - 2 hours |

Protocol 2: Finkelstein Reaction

This SN2 reaction involves the displacement of a bromide or chloride from a suitable precursor with iodide. This method is particularly useful if the corresponding 2-bromo or 2-chloro-1-(perfluorohexyl)octane is readily available.

Caption: Workflow for the Finkelstein synthesis of this compound.

Materials:

-

2-Bromo-1-(perfluorohexyl)octane (1.0 equiv.)

-

Sodium iodide (1.5 equiv.)

-

Anhydrous acetone or dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(perfluorohexyl)octane in anhydrous acetone or DMF.

-

Add sodium iodide to the solution.

-

Heat the reaction mixture to reflux (for acetone) or 80-100°C (for DMF) and stir for 4-12 hours.[1] The reaction is driven by the precipitation of sodium bromide in acetone.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If acetone is used as the solvent, filter off the precipitated sodium bromide.

-

If DMF is used, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

| Reactant/Reagent | Molar Ratio | Typical Conditions | Reported Yield (Analogous) |

| 2-Bromo-1-(perfluorohexyl)octane | 1.0 | - | - |

| Sodium Iodide | 1.5 | - | - |

| Solvent | - | Acetone or DMF | - |

| Temperature | - | 80-100°C | 65-85%[1] |

| Reaction Time | - | 4-12 hours | - |

Applications in Organic Synthesis

This compound is a valuable intermediate for various transformations, primarily involving the carbon-iodine bond.

Protocol 3: Reduction to 1-(Perfluorohexyl)octane

The carbon-iodine bond can be readily reduced to a carbon-hydrogen bond, yielding the corresponding semifluorinated alkane.

Materials:

-

This compound (1.0 equiv.)

-

Lithium aluminum hydride (LiAlH₄) (1.5 equiv.)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting suspension and wash the solid with diethyl ether.

-

Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 1-(perfluorohexyl)octane. Further purification can be achieved by distillation.

| Reactant/Reagent | Molar Ratio | Typical Conditions |

| This compound | 1.0 | - |

| Lithium Aluminum Hydride | 1.5 | - |

| Solvent | - | Anhydrous Diethyl Ether |

| Temperature | - | 0°C to Room Temperature |

| Reaction Time | - | 2-4 hours |

Potential Cross-Coupling Reactions

The presence of a secondary iodide suggests that this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Heck couplings, to form new carbon-carbon bonds. While specific protocols for this substrate are not widely reported, general procedures can be adapted.

Caption: Potential cross-coupling reactions of this compound.

Characterization Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | ~4.2 ppm (m, 1H): -CH(I)- proton, deshielded by the iodine atom. 0.8-2.0 ppm (m): Protons of the octane chain. |

| ¹³C NMR | ~30-40 ppm: Carbon atom attached to iodine (-CH(I)-), shifted upfield due to the heavy atom effect. Other signals: Corresponding to the octane and perfluorohexyl carbons. |

| ¹⁹F NMR | -81 ppm: -CF₃ -114 to -126 ppm: -CF₂- groups |

| IR Spectroscopy | 2850-3000 cm⁻¹: C-H stretching vibrations. 1100-1300 cm⁻¹: Strong C-F stretching vibrations.[1] |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is based on typical values for similar structures.

References

Application Notes and Protocols: Surface Modification Using 2-Iodo-1-(perfluorohexyl)octane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Iodo-1-(perfluorohexyl)octane as a versatile agent for advanced surface modification. The unique molecular structure, combining a reactive iodine group with a highly fluorinated tail, makes it an ideal candidate for creating robust, low-energy surfaces with tailored properties such as superhydrophobicity and oleophobicity. Such modified surfaces are of significant interest in various fields, including biomedical devices, microfluidics, anti-fouling coatings, and drug delivery systems.

Introduction to this compound in Surface Chemistry

This compound is a semifluorinated alkane that serves as a precursor for the formation of self-assembled monolayers (SAMs) on various substrates. The presence of the perfluorohexyl chain is key to imparting low surface energy, leading to highly repellent surfaces. Fluorinated compounds are known for their exceptional chemical stability and their ability to create non-wettable and non-adhesive surfaces.[1][2] The terminal iodine atom provides a reactive site for covalent attachment to suitable substrates, forming stable, organized monolayers. These layers dramatically alter the surface properties, introducing hydrophobicity, lubricity, and biocompatibility.[3]

The primary application of this compound in surface modification is the creation of superhydrophobic surfaces. This is typically achieved by combining the low surface energy provided by the fluorinated compound with micro- or nano-scale surface roughness.[4][5][6]

Key Applications and Expected Outcomes

The surface modification protocols detailed below are designed to achieve the following outcomes:

-

Creation of Superhydrophobic Surfaces: By forming a self-assembled monolayer on a textured substrate, surfaces with water contact angles exceeding 150° can be achieved.

-

Enhanced Oleophobicity: The fluorinated surface will exhibit repellency to oils and other low-surface-tension liquids.

-

Anti-Fouling Properties: The low surface energy minimizes the adhesion of proteins, bacteria, and other biomolecules, which is critical for medical implants and marine applications.

-

Improved Chemical Resistance: The high bond energy of carbon-fluorine bonds contributes to the chemical inertness of the modified surface.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with this compound. These values are representative of expected outcomes based on the modification of a silicon wafer substrate.

Table 1: Water Contact Angle Measurements

| Surface Type | Static Water Contact Angle (°) | Water Contact Angle Hysteresis (°) |

| Unmodified Silicon Wafer | 45 ± 3 | 25 ± 4 |

| Smooth Silicon Wafer + SAM | 115 ± 2 | 10 ± 2 |

| Roughened Silicon Wafer + SAM | 155 ± 4 | 5 ± 2 |

Table 2: Surface Energy Calculations

| Surface Type | Surface Free Energy (mN/m) |

| Unmodified Silicon Wafer | 58.2 |

| Smooth Silicon Wafer + SAM | 15.7 |

| Roughened Silicon Wafer + SAM | < 10 |

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer on a Gold Substrate

This protocol describes the formation of a SAM on a gold surface via a thiol-terminated linker, a common strategy for creating well-ordered monolayers.

Materials:

-

This compound

-

11-Mercapto-1-undecanol

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (absolute)

-

Gold-coated silicon wafers

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive!

-

Deionized (DI) water

-

Nitrogen gas stream

Procedure:

-

Substrate Preparation:

-

Clean the gold-coated silicon wafers by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

-

Immerse the wafers in freshly prepared piranha solution for 10 minutes to remove organic residues and create a hydrophilic surface.

-

Rinse the wafers thoroughly with DI water and dry them under a gentle stream of nitrogen.

-

-

Synthesis of the Thiol-Terminated Fluorinated Alkane:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 11-Mercapto-1-undecanol in anhydrous THF.

-

Add sodium hydride (NaH) portion-wise to the solution to deprotonate the hydroxyl group.

-

Slowly add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by carefully adding ethanol.

-

Purify the product using column chromatography.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the purified thiol-terminated fluorinated alkane in absolute ethanol.

-

Immerse the cleaned gold substrates in the solution for 24 hours at room temperature.

-

Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a nitrogen stream.

-

-

Characterization:

-

Measure the static and dynamic water contact angles using a goniometer.

-

Analyze the surface composition and ordering of the monolayer using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

-

Protocol 2: Creation of a Superhydrophobic Surface on Silicon

This protocol details the fabrication of a superhydrophobic surface by combining surface roughening with the deposition of a low-energy fluorinated layer.

Materials:

-

Silicon wafers

-

Potassium hydroxide (KOH)

-

Isopropanol

-

This compound

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

Triethylamine

-

DI water

-

Nitrogen gas stream

Procedure:

-

Surface Roughening (Etching):

-

Clean the silicon wafers by sonicating in isopropanol and DI water.

-

Prepare a 30% (w/v) aqueous solution of KOH.

-

Immerse the silicon wafers in the KOH solution at 80°C for 1-5 minutes to create a micro-nanoscale roughness. The etching time will determine the final roughness.

-

Rinse the etched wafers extensively with DI water and dry under a nitrogen stream.

-

-

Surface Functionalization with Amine Groups:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the roughened silicon wafers in the APTES solution for 1 hour at 60°C.

-

Rinse the wafers with toluene and cure them in an oven at 110°C for 30 minutes.

-

-

Attachment of the Fluorinated Moiety:

-

Prepare a solution of this compound and a slight excess of triethylamine (as an acid scavenger) in anhydrous toluene.

-

Immerse the amine-functionalized wafers in this solution and heat at 80°C for 12 hours.

-

After the reaction, sonicate the wafers in toluene to remove any unreacted material.

-

Dry the final superhydrophobic surfaces under a stream of nitrogen.

-

-

Characterization:

-

Measure the water contact angle and sliding angle to confirm superhydrophobicity.

-

Characterize the surface morphology using Scanning Electron Microscopy (SEM).

-

Confirm the chemical composition of the surface layer with XPS.

-

Visualizations

Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

Caption: Components for achieving superhydrophobicity.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Fluorinated Surface Coatings for Anti Fouling Applications [eureka.patsnap.com]

- 3. This compound | 109574-84-7 | Benchchem [benchchem.com]

- 4. Plasma Processing with Fluorine Chemistry for Modification of Surfaces Wettability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. mdpi.com [mdpi.com]

- 7. fts-de.com [fts-de.com]

Application Notes and Protocols for Fluorous Solid-Phase Extraction (F-SPE) Utilizing 2-Iodo-1-(perfluorohexyl)octane as a Fluorous Tagging Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that leverages the unique properties of fluorous compounds to achieve efficient separation of tagged molecules from non-tagged reaction components.[1][2] This method relies on the principle of "fluorous-fluorous" interactions, where molecules containing a high percentage of fluorine exhibit strong affinity for a fluorous stationary phase, typically fluorous silica gel.[3] Non-fluorous compounds, on the other hand, have minimal interaction and are easily washed away.

This document provides detailed protocols for the use of 2-Iodo-1-(perfluorohexyl)octane as a versatile reagent for introducing a perfluorohexyl tag onto molecules of interest, thereby enabling their purification via F-SPE. The iodine atom in this compound serves as a reactive handle for attaching the fluorous tag to various functional groups.[4][5] These protocols are designed to be broadly applicable in the fields of organic synthesis, medicinal chemistry, and drug development for the purification of small molecules, peptides, and other tagged species.[1][6]

Principle of Fluorous Tagging and F-SPE

The overall workflow involves two key stages: fluorous tagging of the target molecule and subsequent purification using F-SPE.

-

Fluorous Tagging: The molecule of interest is covalently modified with a fluorous tag derived from this compound. This is typically achieved through a nucleophilic substitution reaction where a functional group on the target molecule displaces the iodide.

-

Fluorous Solid-Phase Extraction (F-SPE): The crude reaction mixture containing the fluorous-tagged product, excess reagents, and byproducts is loaded onto a fluorous SPE cartridge. A "fluorophobic" wash elutes the non-fluorous impurities, while the fluorous-tagged product is retained. Subsequently, a "fluorophilic" solvent is used to elute the purified, tagged product.

Experimental Protocols

Protocol 1: Fluorous Tagging of a Phenolic Compound

This protocol describes a general method for the Williamson ether synthesis to attach the 1-(perfluorohexyl)octyl tag to a phenolic hydroxyl group.

Materials:

-

This compound

-

Phenolic compound of interest

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the phenolic compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude fluorous-tagged product. This crude material can be directly used in the F-SPE protocol.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the steps for purifying the fluorous-tagged compound from the crude reaction mixture.

Materials:

-

Fluorous SPE cartridge (e.g., silica gel with a bonded -SiMe₂(CH₂)₂C₈F₁₇ phase)

-

Crude fluorous-tagged product from Protocol 1

-

Methanol (MeOH)

-

Deionized water

-

Tetrahydrofuran (THF)

-

SPE manifold

-

Collection vials

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of THF through the fluorous SPE cartridge to wash it.

-

Equilibrate the cartridge by passing 10 mL of 80:20 MeOH/H₂O (fluorophobic wash solvent) through it. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Dissolve the crude fluorous-tagged product in a minimal amount of the fluorophobic wash solvent (80:20 MeOH/H₂O).

-

Load the sample solution onto the conditioned cartridge.

-

-

Fluorophobic Wash:

-

Elute the non-fluorous impurities by passing 15-20 mL of 80:20 MeOH/H₂O through the cartridge.

-

Collect the eluent and analyze by TLC to ensure all non-fluorous components have been removed.

-

-

Fluorophilic Elution:

-

Place a clean collection vial under the cartridge outlet.

-

Elute the retained fluorous-tagged product by passing 10-15 mL of a fluorophilic solvent (e.g., 100% MeOH or THF) through the cartridge.

-

Collect the eluent containing the purified product.

-

-

Product Recovery:

-

Concentrate the collected fluorophilic eluent under reduced pressure to obtain the purified fluorous-tagged product.

-

Data Presentation

The following table summarizes representative data for the purification of a fluorous-tagged compound using the F-SPE protocol described above.

| Parameter | Value |

| Starting Material | Crude reaction mixture |

| Purity of Crude Material | ~40% (by HPLC) |

| F-SPE Cartridge Size | 2 g fluorous silica |

| Sample Loading | 100 mg of crude material |

| Fluorophobic Wash Solvent | 80:20 Methanol/Water |

| Fluorophilic Elution Solvent | 100% Methanol |

| Final Product Purity | >95% (by HPLC) |

| Overall Recovery | 85 - 95% |

Visualizations

Experimental Workflow for Fluorous Tagging and Purification

Caption: Workflow for fluorous tagging and F-SPE purification.

Logical Relationship of F-SPE Steps

Caption: Logical flow of components during F-SPE.

References

- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 109574-84-7 | Benchchem [benchchem.com]

- 5. Buy this compound | 109574-84-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Iodo-1-(perfluorohexyl)octane for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(perfluorohexyl)octane is a semifluorinated alkane characterized by a perfluorohexyl group and an octane chain with an iodine atom at the second position.[1] This unique molecular structure imparts properties that are highly advantageous for the development of sophisticated drug delivery systems. The high density, chemical inertness, and hydrophobic/lipophobic nature of the perfluorinated segment make it an excellent candidate for forming the core of nanoemulsions, offering a stable vehicle for a variety of therapeutic agents.[2][3][4] The presence of iodine provides a potential for imaging and theranostic applications.

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of this compound-based nanoemulsions for targeted drug delivery and imaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C14H16F13I | [1] |

| Molecular Weight | 558.16 g/mol | [1] |

| Appearance | Colorless liquid | |

| Key Features | Perfluorohexyl group imparts low surface tension, hydrophobicity, and oleophobicity. The iodine atom offers potential for radiopacity and theranostic applications. | [1] |

Formulation of this compound Nanoemulsions

Perfluorocarbon nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, typically with droplet sizes ranging from 100 to 500 nm.[2][5] The following table outlines representative formulations for creating this compound nanoemulsions for drug delivery.

| Formulation ID | This compound (% w/v) | Surfactant(s) (% w/v) | Co-surfactant (% w/v) | Aqueous Phase |

| F-1 | 20 | Pluronic F-68 (2.5) | - | Water for Injection |

| F-2 | 25 | Lecithin (2.0), Poloxamer 188 (1.0) | Ethanol (2.0) | Phosphate Buffered Saline (PBS) |

| F-3 | 15 | Cremophor RH40 (3.0) | Span 80 (1.0) | 5% Dextrose Solution |

Experimental Protocol: Nanoemulsion Formulation by High-Pressure Homogenization

This protocol describes the preparation of a 20% w/v this compound nanoemulsion (Formulation F-1).

Materials:

-

This compound

-

Pluronic F-68

-

Water for Injection (WFI)

Equipment:

-

High-pressure homogenizer (e.g., Microfluidizer)

-

High-shear mixer

-

Analytical balance

-

Sterile glassware

Procedure:

-

Aqueous Phase Preparation: Dissolve 2.5 g of Pluronic F-68 in 80 mL of WFI with gentle stirring until a clear solution is formed.

-

Oil Phase Preparation: Weigh 20 g of this compound.

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at 5000 rpm for 10 minutes to form a coarse emulsion.

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 20,000 psi for 5-10 cycles. Monitor the droplet size distribution between cycles.

-

Final Volume Adjustment: Adjust the final volume to 100 mL with WFI.

-

Sterilization: Filter the nanoemulsion through a 0.22 µm sterile filter.

Characterization of Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.

| Parameter | Method | Typical Values (Formulation F-1) |

| Mean Droplet Size | Dynamic Light Scattering (DLS) | 150 ± 10 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Electrophoresis | -15 ± 5 mV |

| Drug Loading Capacity | HPLC (for drug-loaded formulations) | Drug-dependent |

| Encapsulation Efficiency | HPLC (for drug-loaded formulations) | > 90% for lipophilic drugs |

Drug Loading and In Vitro Release

The hydrophobic and lipophobic core of the this compound nanoemulsion is suitable for encapsulating a range of therapeutic agents. Lipophilic drugs can be incorporated into the surfactant layer.

Experimental Protocol: Drug Loading

This protocol describes the loading of a model lipophilic drug (e.g., Paclitaxel) into the nanoemulsion.

Procedure:

-

Dissolve the desired amount of Paclitaxel in the oil phase (this compound) before the pre-emulsification step in the formulation protocol.

-

Proceed with the nanoemulsion formulation as described above.

-

To determine the encapsulation efficiency, centrifuge the nanoemulsion to separate the free drug.

-

Quantify the amount of drug in the supernatant and the total amount of drug in the formulation using a validated HPLC method.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Experimental Protocol: In Vitro Drug Release

This protocol outlines a dialysis bag method for assessing the in vitro release of a loaded drug.[6][7][8]

Materials:

-

Drug-loaded nanoemulsion

-

Dialysis membrane (e.g., MWCO 12-14 kDa)

-

Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

-

Shaking incubator

Procedure:

-

Pipette 1 mL of the drug-loaded nanoemulsion into a dialysis bag and seal both ends.

-

Immerse the dialysis bag in 50 mL of the release medium in a beaker.

-

Place the beaker in a shaking incubator at 37°C with continuous stirring.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

-

Analyze the drug concentration in the collected samples by HPLC.

-

Plot the cumulative drug release as a function of time.

Cellular Uptake and Cytotoxicity

Understanding the interaction of nanoemulsions with cells is crucial for evaluating their efficacy and safety.

Experimental Protocol: Cellular Uptake Assessment

This protocol describes a method to visualize and quantify the cellular uptake of fluorescently labeled nanoemulsions.

Materials:

-

Fluorescently labeled this compound nanoemulsion (e.g., incorporating a lipophilic fluorescent dye)

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

Confocal microscope or flow cytometer

Procedure:

-

Seed the cells in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Treat the cells with different concentrations of the fluorescently labeled nanoemulsion for various time points (e.g., 1, 4, 24 hours).

-

For Confocal Microscopy:

-

Wash the cells with PBS to remove excess nanoemulsion.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope to visualize the intracellular localization of the nanoemulsion.

-

-

For Flow Cytometry:

-

Wash the cells with PBS and detach them using trypsin.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.

-

In Vivo Imaging Potential

The iodine atom in this compound provides the potential for using these nanoemulsions as contrast agents for computed tomography (CT) imaging. Furthermore, the perfluorocarbon core allows for 19F magnetic resonance imaging (MRI).[9][10] This dual-modality imaging capability can be leveraged for theranostic applications, enabling simultaneous drug delivery and in vivo tracking of the delivery vehicle.[11]

Logical Relationship: Theranostic Application

Conclusion

This compound presents a promising platform for the development of advanced drug delivery systems. Its unique properties allow for the formulation of stable nanoemulsions capable of carrying therapeutic payloads and enabling in vivo imaging. The protocols outlined in these application notes provide a foundation for researchers to explore the full potential of this novel excipient in the field of nanomedicine and targeted therapeutics. Further research is warranted to fully elucidate its biocompatibility and in vivo performance.

References

- 1. This compound | 109574-84-7 | Benchchem [benchchem.com]

- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

- 6. In vitro release testing methods for vitamin E nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Perfluorocarbon imaging in vivo: a 19F MRI study in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

Troubleshooting & Optimization

strategies for removing byproducts from 2-Iodo-1-(perfluorohexyl)octane reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1-(perfluorohexyl)octane reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, providing step-by-step guidance to resolve them.

Synthesis Troubleshooting

Question 1: My Finkelstein reaction to produce this compound from a corresponding bromide or chloride precursor is showing low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the Finkelstein reaction are often due to the equilibrium nature of the reaction or suboptimal reaction conditions. Here’s a troubleshooting guide:

-

Issue: Incomplete Reaction. The Finkelstein reaction is an equilibrium process.[1] To drive it towards the product, the sodium salt of the starting halide (e.g., NaBr or NaCl) must precipitate from the reaction mixture.

-

Solution:

-

Solvent Choice: Ensure you are using anhydrous acetone. Sodium iodide (NaI) is soluble in acetone, while sodium bromide (NaBr) and sodium chloride (NaCl) are not.[1] This insolubility of the byproduct salt drives the reaction forward.

-

Excess Reagent: Use a molar excess of sodium iodide to shift the equilibrium towards the desired this compound.

-

Temperature: The reaction typically requires elevated temperatures, often in the range of 80–100°C, to proceed at a reasonable rate.[2]

-

-

-

Issue: Moisture in the Reaction. Water can interfere with the reaction by solvating the sodium salts and preventing the precipitation of NaBr or NaCl, thus hindering the forward reaction.

-

Solution:

-

Anhydrous Conditions: Use anhydrous acetone and ensure all glassware is thoroughly dried before use.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[2]

-

-

-

Issue: Poor Leaving Group. If your precursor is a chloride, the reaction may be slower compared to a bromide due to the better leaving group ability of bromide.

-

Solution:

-

Longer Reaction Times: Increase the reaction time and monitor the progress by TLC or GC-MS.

-

Higher Temperatures: Carefully increase the reaction temperature, while being mindful of the solvent's boiling point.

-

-